4'-(Bromomethyl)-[1,1'-biphenyl]-4-carbonitrile
Overview
Description
4'-(Bromomethyl)-[1,1'-biphenyl]-4-carbonitrile is a compound that has been the subject of various studies due to its interesting chemical properties and potential applications. The compound features a biphenyl structure with a bromomethyl group and a carbonitrile group attached to the ring system, which can be involved in various chemical reactions and has implications for material science, particularly in the field of nonlinear optical materials .
Synthesis Analysis
The synthesis of related brominated biphenyl carbonitriles typically involves catalytic reactions or coupling reactions. For instance, compounds with similar structures have been synthesized using copper-catalyzed reactions of bromophenyl-indoles with propanedinitrile . Although the exact synthesis method for 4'-(Bromomethyl)-[1,1'-biphenyl]-4-carbonitrile is not detailed in the provided papers, it can be inferred that similar catalytic or coupling methods could be employed for its synthesis.
Molecular Structure Analysis
The molecular structure of brominated biphenyl carbonitriles has been studied using various spectroscopic techniques and quantum chemical calculations. For example, the molecular structure and spectroscopic data of a related molecule, 4'-methylbiphenyl-2-carbonitrile, were analyzed using FT-IR, FT-Raman, NMR, UV, and DFT calculations . These studies provide insights into the conformation and electronic properties of the molecule, which are essential for understanding the behavior of 4'-(Bromomethyl)-[1,1'-biphenyl]-4-carbonitrile.
Chemical Reactions Analysis
The reactivity of the carbon–bromine bond in bromomethylbiphenyl carbonitriles has been explored, with studies showing that electrochemical reduction can lead to the cleavage of this bond, potentially forming a radical anion intermediate . This reactivity is significant for further functionalization of the compound and could be utilized in various synthetic applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated biphenyl carbonitriles are influenced by their molecular structure. For instance, the crystal structure of a related compound, 4'-bromo-2,3,5,6-tetrafluorobiphenyl-4-carbonitrile, revealed interactions such as aryl–perfluoroaryl stacking and C–H⋯F contacts, which affect the material's properties and potential applications in nonlinear optical materials . Vibrational and electronic properties of these compounds have also been studied, providing information on their potential use in electronic and optical devices .
Scientific Research Applications
Synthesis and Biological Activity
4'-(Bromomethyl)-[1,1'-biphenyl]-4-carbonitrile has been utilized in the synthesis of various organic compounds with potential biological activities. For instance, it has been used in the synthesis of piprazinyl cyano biphenyl-based compounds that exhibit antimalarial, antibacterial, and antifungal activities, with some compounds demonstrating potency exceeding standard drugs like quinine and Ampicillin (Malani & Dholakiya, 2013). Furthermore, it has been used in the creation of acetyl pyrazoline bearing biphenyl carbonitrile motif, showing promising antimicrobial activity (Patel & Karia, 2016).
Chemical Analysis and Detection
In chemical analysis, 4'-(Bromomethyl)-[1,1'-biphenyl]-4-carbonitrile has been studied for its electrochemical properties, specifically the cleavage of the carbon–bromine bond and the formation of a radical anion (Prasad & Sangaranarayanan, 2005). This compound also plays a role in the determination of genotoxic impurities in pharmaceutical products, where sensitive detection methods have been developed for its quantification (Jireš et al., 2021).
Material Science and Engineering
In the field of material science, 4'-(Bromomethyl)-[1,1'-biphenyl]-4-carbonitrile has been involved in the synthesis of novel heterocyclic systems. These systems include partially hydrogenated Spiro[isoquinoline-4,4'-(2H)-pyran] fragments, which have potential applications in various material science domains (Kisel et al., 2002).
Environmental and Pharmaceutical Applications
This compound is significant in environmental and pharmaceutical contexts, where it is used in high-throughput processes like the manufacturing of valsartan, a pharmaceutical drug. Its role in optimizing and making manufacturing processes more environmentally friendly is notable (Beutler et al., 2007).
Safety And Hazards
4’-(Bromomethyl)-[1,1’-biphenyl]-4-carbonitrile is considered hazardous. It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
4-[4-(bromomethyl)phenyl]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN/c15-9-11-1-5-13(6-2-11)14-7-3-12(10-16)4-8-14/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGZWLQDGQDLMJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CBr)C2=CC=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50456311 | |
Record name | 4'-(Bromomethyl)[1,1'-biphenyl]-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50456311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-(Bromomethyl)-[1,1'-biphenyl]-4-carbonitrile | |
CAS RN |
50670-51-4 | |
Record name | 4'-(Bromomethyl)[1,1'-biphenyl]-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50456311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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